molecular formula C13H14N2O B11803154 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Cat. No.: B11803154
M. Wt: 214.26 g/mol
InChI Key: UFVVBQILISPDRK-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbonitrile group, and an ethylphenyl substituent

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-ethylbenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization and subsequent nitrile formation under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:

    1-(4-Methylphenyl)-4-oxopyrrolidine-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Chlorophenyl)-4-oxopyrrolidine-3-carbonitrile: Contains a chlorine substituent instead of an ethyl group.

    1-(4-Bromophenyl)-4-oxopyrrolidine-3-carbonitrile: Contains a bromine substituent instead of an ethyl group. These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

1-(4-ethylphenyl)-4-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C13H14N2O/c1-2-10-3-5-12(6-4-10)15-8-11(7-14)13(16)9-15/h3-6,11H,2,8-9H2,1H3

InChI Key

UFVVBQILISPDRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(C(=O)C2)C#N

Origin of Product

United States

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